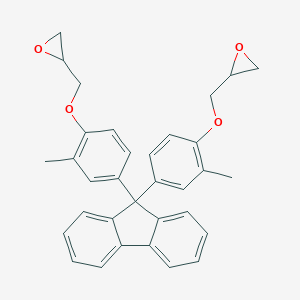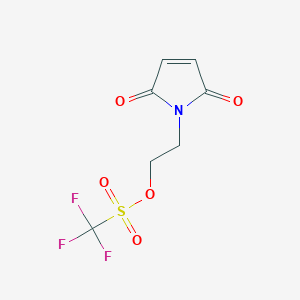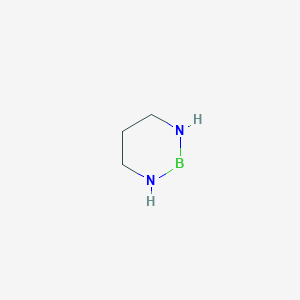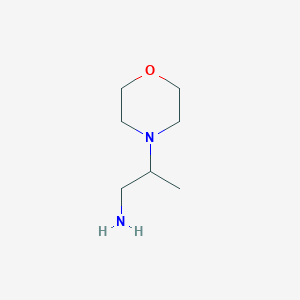
2-Morpholin-4-yl-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Applications
Neurokinin-1 Receptor Antagonists : A derivative incorporating 2-Morpholin-4-yl-propylamine showed potential as an orally active, water-soluble neurokinin-1 receptor antagonist, indicating its relevance in clinical administration for conditions like emesis and depression (Harrison et al., 2001).
Photodynamic Therapy Agents : Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy substituents have been evaluated for their photosensitizing potential in photodynamic therapy, particularly against cancer cell lines, showcasing significant biological activity (Kucińska et al., 2015).
Chemical and Material Science
Ionic Compounds with Ammonium Moiety : The synthesis and characterization of ionic compounds like 3-morpholin-4-yl-propyl-ammine tetrafluoroborate and its perchlorate counterpart have been explored, revealing distinct phase transitions and dielectric properties (Wang et al., 2015).
DNA-Dependent Protein Kinase Inhibitors : An efficient synthesis method for 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, has been developed. This work highlights the application of 2-Morpholin-4-yl-propylamine derivatives in creating molecules that inhibit DNA repair mechanisms in cancer cells (Aristegui et al., 2006).
Biomedical Research
- Liposome-Incorporated Phthalocyanines : Research into the physicochemical properties and photodynamic activity of liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines against oral cancer cells has opened new avenues for targeted cancer therapy. These compounds have shown promising results in terms of cellular uptake and cytotoxicity against cancerous cells (Skupin-Mrugalska et al., 2018).
Analytical Chemistry
- Force Degradation Studies : The morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio) acetate was subjected to force degradation studies to assess its stability under various conditions, providing insights into the compound's chemical stability and potential degradation products (Varynskyi & Kaplaushenko, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHUBCDDJVKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586426 |
Source


|
| Record name | 2-(Morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-propylamine | |
CAS RN |
1005-04-5 |
Source


|
| Record name | 2-(Morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
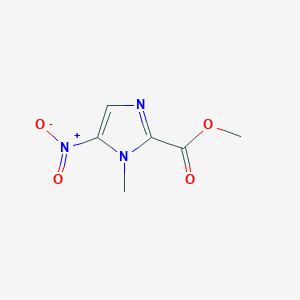
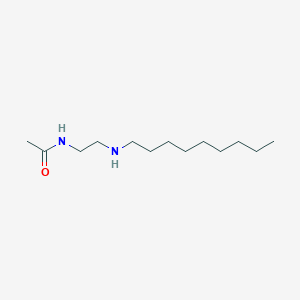
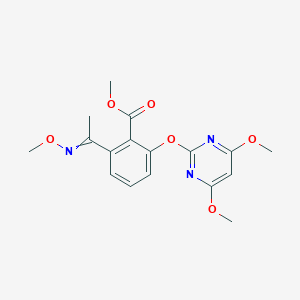

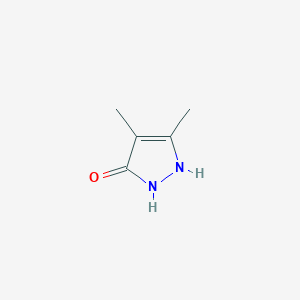


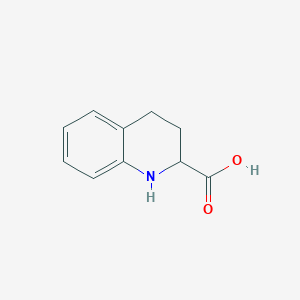
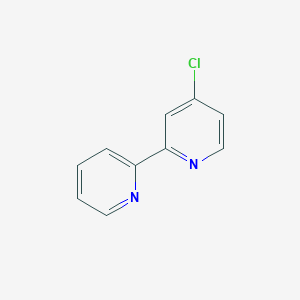
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
